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Compound of Interest

Compound Name: GSK-3|A inhibitor 6

Cat. No.: B14887652

Get Quote

Executive Summary: The Nomenclature Criticality
In the context of Glycogen Synthase Kinase-3 (GSK-3) inhibition, precision in nomenclature is

paramount. GSK-3 Inhibitor VI is a classic, irreversible, non-ATP competitive alkylating agent

used primarily for mechanistic "knockout" simulation in vitro. In contrast, GSK-3 Inhibitor 6

(specifically the compound cataloged by vendors like MedChemExpress, CAS 1772823-37-6)

is a modern, reversible, ATP-competitive small molecule designed for high potency and CNS

penetration, often serving as a precursor for PET imaging probes.

Crucial Warning: Do not confuse "Inhibitor 6" with 6-BIO (6-bromoindirubin-3'-oxime), which is

often cataloged as GSK-3 Inhibitor IX.

Chemical Identity & Structural Profiling[1][2][3]
The following table summarizes the physicochemical divergence between the two inhibitors.
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Feature GSK-3 Inhibitor VI GSK-3 Inhibitor 6

Primary Identity
2-Chloro-1-(4,5-dibromo-

thiophen-2-yl)-ethanone

N-(4-Methoxybenzyl)-N'-(5-

nitro-1,3-thiazol-2-yl)urea

analogs (Specific structure

varies by synthesis series,

commonly CAS 1772823-37-6)

CAS Number 62673-69-2 1772823-37-6

Molecular Class
Halomethyl ketone (Thiophene

derivative)

Heterocyclic Amide / Urea

derivative

Mechanism
Irreversible (Covalent

Alkylation)
Reversible (ATP Competitive)

Binding Mode Non-ATP Competitive ATP Competitive

Reactivity Highly Reactive (Electrophile) Stable

Primary Utility
In vitro mechanistic validation;

"Chemical Knockout"

In vivo CNS studies; PET

probe development

Solubility DMSO (5 mg/mL), Ethanol DMSO, DMF

Structural Logic
Inhibitor VI contains an

-chloromethyl ketone moiety. This is a "warhead" designed to attack nucleophilic cysteine
residues within the kinase active site, forming a permanent covalent bond.

Inhibitor 6 utilizes a scaffold (often involving pyridine or thiazole rings) designed to fit the

ATP-binding pocket via hydrogen bonding and Van der Waals forces, allowing for reversible

kinetics.

Mechanistic Divergence & Causality
Understanding the binding mechanism is essential for experimental design.

GSK-3 Inhibitor VI: The "Chemical Sledgehammer"

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14887652?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor VI functions as an irreversible inhibitor. It does not merely compete with ATP; it

chemically modifies the enzyme.

Target: The chloromethyl ketone group alkylates Cys199 (a reactive cysteine near the ATP-

binding site of GSK-3

).

Consequence: Once bound, the enzyme is permanently inactivated. Activity can only be

restored by the synthesis of new protein.

Experimental Implication: In washout experiments, GSK-3 activity will not recover after

removing the inhibitor from the media. This mimics a genetic knockdown (siRNA/shRNA) but

on a faster timescale.

GSK-3 Inhibitor 6: The "Precision Probe"
Inhibitor 6 functions as a reversible, ATP-competitive inhibitor.

Target: Binds to the ATP-binding hinge region.

Consequence: Inhibition is concentration-dependent and equilibrium-based.

Experimental Implication: Activity will recover upon washout. This allows for temporal

modulation of signaling pathways (e.g., "pulse-chase" inhibition).

Visualization: Mechanistic Pathway
The following diagram illustrates the divergent downstream effects and binding logics.
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Caption: Mechanistic comparison showing the irreversible alkylation by Inhibitor VI versus the

reversible equilibrium binding of Inhibitor 6.

Functional Applications & Decision Matrix
Choose the inhibitor based on your specific experimental question.
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Experimental Goal Recommended Inhibitor Reasoning

Confirming Kinase

Dependence
Inhibitor VI

Irreversibility eliminates off-rate

variables; if the phenotype

persists after washout, it

confirms the target was hit (or

off-target alkylation).

In Vivo CNS Studies Inhibitor 6

Designed for blood-brain

barrier (BBB) penetration;

Inhibitor VI is too reactive and

toxic for systemic in vivo use.

Pulse-Chase Signaling Inhibitor 6

Reversibility allows you to

inhibit GSK-3 for a set window

(e.g., 2 hours) and observe

recovery.

Long-term Culture (>24h) Inhibitor 6

Inhibitor VI is chemically

unstable in media (half-life of

chloromethyl ketones is short)

and cytotoxic due to non-

specific alkylation.

Experimental Protocols
Protocol: Irreversibility Check (Washout Assay)
This protocol validates whether you are working with Inhibitor VI (irreversible) or a reversible

analog like Inhibitor 6.

Reagents:

Target Cells (e.g., SH-SY5Y or HEK293)

GSK-3 Inhibitor VI (Stock: 10 mM in DMSO)

GSK-3 Inhibitor 6 (Stock: 10 mM in DMSO)
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Lysis Buffer (with Phosphatase Inhibitors)

Western Blot Reagents (Target:

-catenin or p-Glycogen Synthase)

Methodology:

Seeding: Plate cells to reach 70% confluency.

Treatment:

Group A: Treat with 5

M Inhibitor VI for 1 hour.

Group B: Treat with 100 nM Inhibitor 6 for 1 hour.

Group C: DMSO Control.

Washout:

Aspirate media from all wells.

Wash 3x with warm PBS (critical to remove unbound inhibitor).

Add fresh, inhibitor-free media.

Recovery Phase: Incubate for 4 hours.

Analysis: Lyse cells and blot for

-catenin.

Expected Result: Group A (VI) will show sustained high levels of

-catenin (enzyme dead). Group B (6) will show declining

-catenin levels (enzyme recovered and degraded the substrate).
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Protocol: Handling Inhibitor VI (Safety & Stability)
Since Inhibitor VI is an

-halomethyl ketone, it is an alkylating agent and potentially genotoxic.

Storage: Store solid at -20°C. Make fresh DMSO stocks immediately before use. Do not

store DMSO stocks for >1 month as the chloromethyl group can degrade.

Quenching: In biochemical assays, the reaction must be quenched with excess thiol (e.g.,

DTT or

-mercaptoethanol) to scavenge unreacted inhibitor before downstream processing.

Disambiguation: The "Inhibitor 6" vs. "6-BIO" Trap
A frequent error in drug development is confusing GSK-3 Inhibitor 6 with 6-BIO.

GSK-3 Inhibitor 6: The specific fluorophenyl/pyridine compound (CAS 1772823-37-6).

6-BIO: 6-bromoindirubin-3'-oxime.[1][2][3][4] This is often cataloged as GSK-3 Inhibitor IX. It

is a reversible, ATP-competitive inhibitor derived from mollusk indirubins.

GSK-3 Inhibitor VI: The chloromethyl ketone (CAS 62673-69-2).

Rule of Thumb: Always verify the CAS number before purchasing. Do not rely solely on the

"Inhibitor X" designation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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